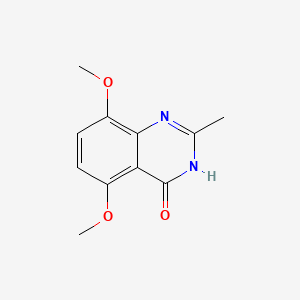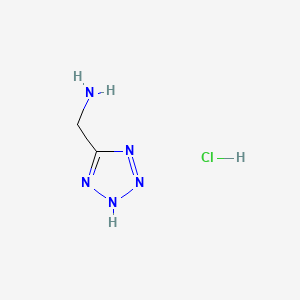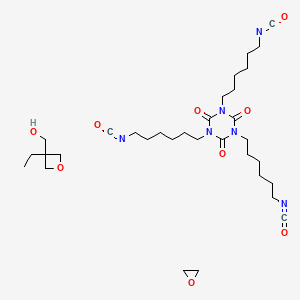
5,8-dimethoxy-2-methyl-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-dimethoxy-2-methyl-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with methoxy groups at positions 5 and 8, and a methyl group at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethoxy-2-methyl-3H-quinazolin-4-one typically involves the cyclization of appropriate anthranilic acid derivatives. One common method includes the reaction of 5,8-dimethoxy-2-methyl-anthranilic acid with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate formyl derivative, which cyclizes to yield the desired quinazolinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5,8-dimethoxy-2-methyl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at the available positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or alkylating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinones depending on the electrophile used.
Aplicaciones Científicas De Investigación
5,8-dimethoxy-2-methyl-3H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in targeting bacterial infections and cancer cells.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 5,8-dimethoxy-2-methyl-3H-quinazolin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it can interfere with cell division and induce apoptosis in cancer cells. The exact pathways and targets depend on the specific biological context and the modifications made to the quinazoline core.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-3H-quinazolin-4-one: Lacks the methoxy groups at positions 5 and 8.
5,8-dimethoxy-3H-quinazolin-4-one: Lacks the methyl group at position 2.
5,8-dimethoxy-2-ethyl-3H-quinazolin-4-one: Has an ethyl group instead of a methyl group at position 2.
Uniqueness
5,8-dimethoxy-2-methyl-3H-quinazolin-4-one is unique due to the presence of both methoxy groups and a methyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent by improving its binding affinity to biological targets and its overall stability.
Propiedades
Número CAS |
117498-09-6 |
|---|---|
Fórmula molecular |
C11H12N2O3 |
Peso molecular |
220.228 |
Nombre IUPAC |
5,8-dimethoxy-2-methyl-1H-quinazolin-4-one |
InChI |
InChI=1S/C11H12N2O3/c1-6-12-10-8(16-3)5-4-7(15-2)9(10)11(14)13-6/h4-5H,1-3H3,(H,12,13,14) |
Clave InChI |
YYQQGKJTEOQXHT-UHFFFAOYSA-N |
SMILES |
CC1=NC(=O)C2=C(C=CC(=C2N1)OC)OC |
Sinónimos |
4(1H)-Quinazolinone, 5,8-dimethoxy-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-2-hydroxy-5-(2-methoxy-2-oxoethoxy)phenyl]-hydroxy-oxoazanium](/img/structure/B571206.png)

![4-CHLORO-2-[1-[(4-CHLOROPHENYL)IMINO]ETHYL]-6-NITRO-PHENOL](/img/new.no-structure.jpg)

![N-Propyl-3-[2-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzamide](/img/structure/B571215.png)


![[1,4]Dioxino[2,3-g][1,3]benzothiazole](/img/structure/B571219.png)

![[3,3'-Biisoxazol]-5-ylmethanol](/img/structure/B571222.png)

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-benzoyl-3-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]benzoate;N,N-diethylethanamine](/img/structure/B571226.png)
